molecular formula C12H18O4 B14257675 Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate CAS No. 185222-46-2

Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate

Katalognummer: B14257675
CAS-Nummer: 185222-46-2
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: ZVTVAYDQNCOAMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes an ester functional group, an acetyloxy group, and a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate typically involves the esterification of 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the acetyloxy group.

    Ethyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-(acetyloxy)-3-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

185222-46-2

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

methyl 5-acetyloxy-3-ethylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C12H18O4/c1-4-9-5-10(12(14)15-3)7-11(6-9)16-8(2)13/h6,10-11H,4-5,7H2,1-3H3

InChI-Schlüssel

ZVTVAYDQNCOAMP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(CC(C1)C(=O)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.